molecular formula C14H24N2O4S B14646644 2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide CAS No. 54045-82-8

2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14646644
CAS No.: 54045-82-8
M. Wt: 316.42 g/mol
InChI Key: DDVBLOVKLZUFNL-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a carboxamide group, and a dihydroxypropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with a dihydroxypropoxy compound under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole derivatives.

    Medicine: The compound could have potential therapeutic applications due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and dihydroxypropoxy side chain may enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide: shares similarities with other thiazole derivatives and compounds containing dihydroxypropoxy groups.

    Thiazole derivatives: These compounds often exhibit unique biological activities and are used in various therapeutic applications.

    Dihydroxypropoxy compounds: These compounds are known for their reactivity and potential use in synthetic chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

54045-82-8

Molecular Formula

C14H24N2O4S

Molecular Weight

316.42 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H24N2O4S/c1-3-10(2)5-4-6-15-13(19)12-7-16-14(21-12)20-9-11(18)8-17/h7,10-11,17-18H,3-6,8-9H2,1-2H3,(H,15,19)

InChI Key

DDVBLOVKLZUFNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCNC(=O)C1=CN=C(S1)OCC(CO)O

Origin of Product

United States

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